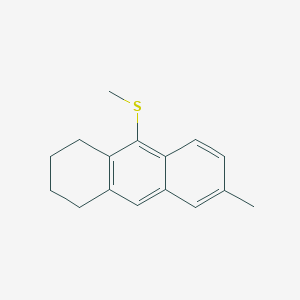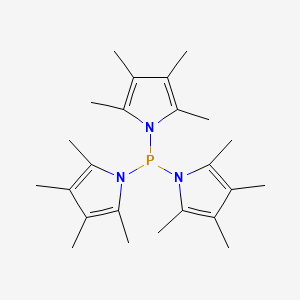
1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) is a chemical compound known for its unique structure and properties. This compound consists of three 2,3,4,5-tetramethyl-1H-pyrrole units connected to a central phosphorus atom. The presence of multiple pyrrole rings and the central phosphorus atom gives this compound distinctive chemical and physical characteristics, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) typically involves the reaction of phosphorus trichloride with 2,3,4,5-tetramethyl-1H-pyrrole in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The pyrrole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrrole derivatives.
科学研究应用
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
1,1’,1’'-Phosphanetriyltris(1H-pyrrole): Lacks the methyl groups present in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).
1,1’,1’'-Phosphanetriyltris(2,5-dimethyl-1H-pyrrole): Contains fewer methyl groups compared to 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole).
Uniqueness
The presence of four methyl groups on each pyrrole ring in 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethyl-1H-pyrrole) enhances its steric and electronic properties, making it more reactive and versatile in various chemical reactions compared to its analogs.
属性
CAS 编号 |
134335-65-2 |
|---|---|
分子式 |
C24H36N3P |
分子量 |
397.5 g/mol |
IUPAC 名称 |
tris(2,3,4,5-tetramethylpyrrol-1-yl)phosphane |
InChI |
InChI=1S/C24H36N3P/c1-13-14(2)20(8)25(19(13)7)28(26-21(9)15(3)16(4)22(26)10)27-23(11)17(5)18(6)24(27)12/h1-12H3 |
InChI 键 |
HVPISTCJVLUISS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(C(=C1C)C)P(N2C(=C(C(=C2C)C)C)C)N3C(=C(C(=C3C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


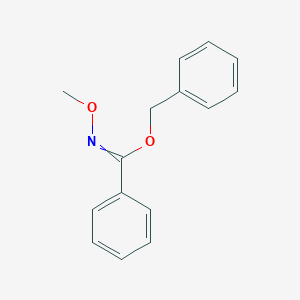
![3-[3,4-Bis(benzyloxy)phenoxy]-N-decylprop-2-enamide](/img/structure/B14264159.png)
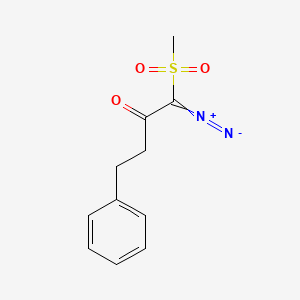
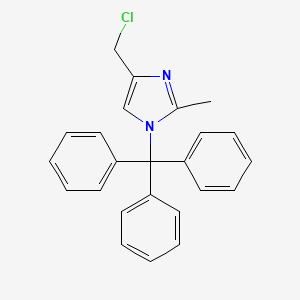
![2-[2-(2-Chlorophenyl)hydrazinylidene]-4,5-diphenyl-2H-imidazole](/img/structure/B14264176.png)
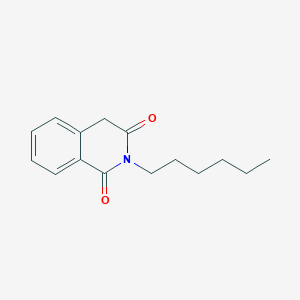
![4-[2-(5-Chloro-2-hydroxyphenyl)hydrazinylidene]-3,5-dihydroxycyclohexa-2,5-dien-1-one](/img/structure/B14264186.png)
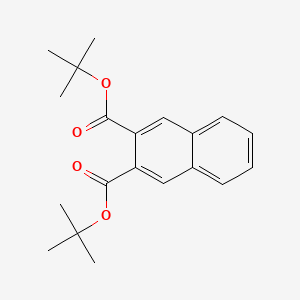
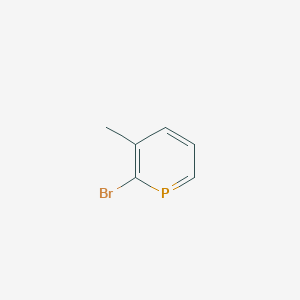
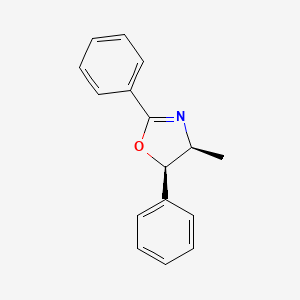
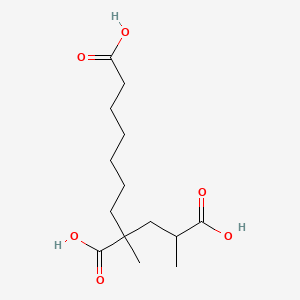
![Di([1,1'-biphenyl]-4-yl)phosphane](/img/structure/B14264210.png)

